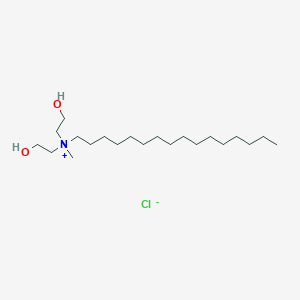
Acetic acid;propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;propane-1,2-diamine is an organic compound that combines the properties of acetic acid and propane-1,2-diamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentThis compound is used in various chemical processes, including as a bidentate ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.
Industrial Production Methods
Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;propane-1,2-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:
Deprotonation: The amine groups can be deprotonated under basic conditions.
Nucleophilic Reaction: The compound can act as a nucleophile, reacting with electrophiles such as carboxylates or acyl chlorides.
Proton Transfer: Proton transfer steps are involved in the formation of amides or other derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.
1,3-Diaminopropane: Similar to propane-1,2-diamine but with amine groups on the first and third carbon atoms.
Isophorone diamine: A cycloaliphatic diamine used in similar applications.
Uniqueness
Acetic acid;propane-1,2-diamine is unique due to its chiral nature and its ability to form stable metal complexes as a bidentate ligand. This property makes it particularly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
60077-07-8 |
|---|---|
Molecular Formula |
C7H18N2O4 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;propane-1,2-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
QWSOGKQKELMGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


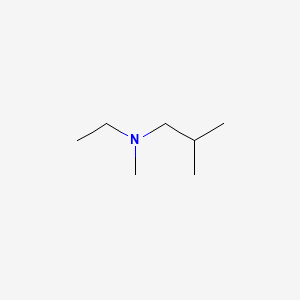
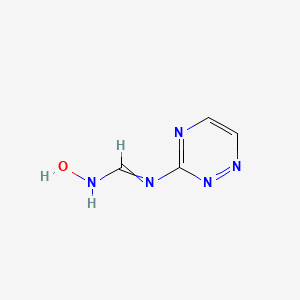
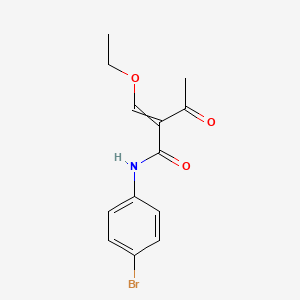

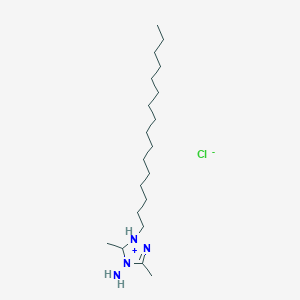
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)



